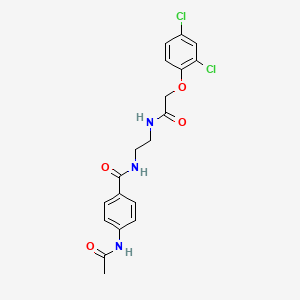
4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique chemical properties make it a subject of interest for researchers aiming to develop new materials and therapeutic agents.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antibiofilm activity, particularly againstCandida albicans .
Result of Action
The compound has been found to inhibit biofilm formation in Candida albicans, with inhibition percentages ranging from 60 to 73% . This suggests that the compound could have potential applications in the treatment of infections caused by this yeast.
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide typically involves multiple steps, starting with the reaction of 2,4-dichlorophenoxyacetic acid with an appropriate amine to form the intermediate compound. Subsequent reactions with acetic anhydride and other reagents lead to the formation of the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and continuous flow processes. Advanced techniques such as microwave-assisted synthesis and flow chemistry are employed to enhance efficiency and reduce reaction times. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as amides and chloro substituents makes it amenable to these transformations.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions are optimized based on the desired transformation, with temperature and solvent choice playing crucial roles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs. These products are often characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is explored for its potential as a bioactive molecule. Studies have shown its ability to interact with specific enzymes and receptors, making it a candidate for drug development.
Medicine: The medicinal applications of this compound are vast. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties. Its ability to modulate biological pathways makes it a promising candidate for therapeutic use.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and coatings. Its chemical stability and reactivity are advantageous in the development of new products.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 2,4-dichlorophenoxyacetic acid, acetanilide, and various derivatives of these molecules. These compounds share structural similarities but differ in their functional groups and biological activities.
Uniqueness: What sets 4-acetamido-N-(2-(2-(2,4-dichlorophenoxy)acetamido)ethyl)benzamide apart is its unique combination of functional groups and its ability to interact with multiple biological targets. This versatility makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-acetamido-N-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O4/c1-12(25)24-15-5-2-13(3-6-15)19(27)23-9-8-22-18(26)11-28-17-7-4-14(20)10-16(17)21/h2-7,10H,8-9,11H2,1H3,(H,22,26)(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLWQWDOLJJZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
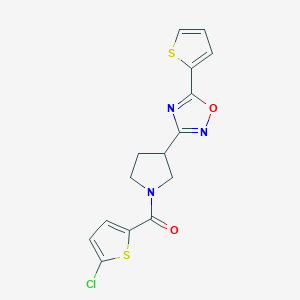
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride](/img/structure/B2934055.png)
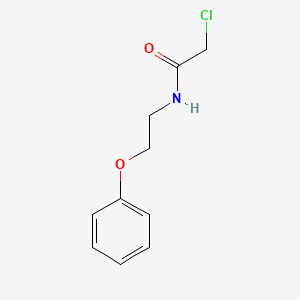
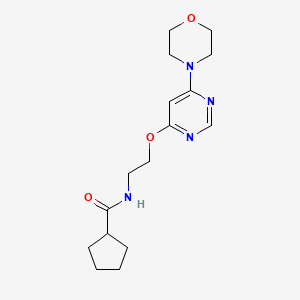
![N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B2934058.png)

![N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2934062.png)
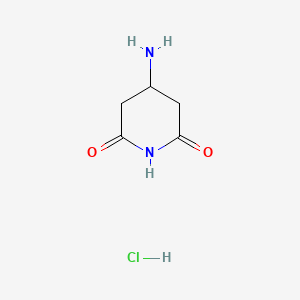
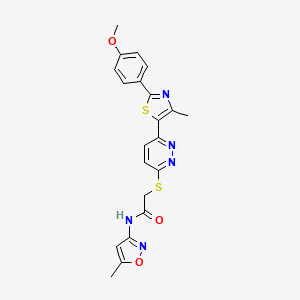
![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934071.png)
![6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2934072.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-(3,3,5-trimethylcyclohexyl)ethanediamide](/img/structure/B2934073.png)
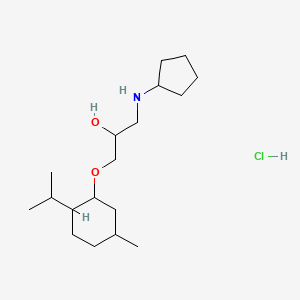
![N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2934075.png)
